![molecular formula C15H10N2O B1611404 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile CAS No. 78880-65-6](/img/structure/B1611404.png)
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Overview
Description
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile is a chemical compound with the molecular formula C15H10N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other complex molecules and has significant pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as Oxcarbazepine, is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade leads to the stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and reduction of synaptic impulse propagation .
Mode of Action
Oxcarbazepine and its active metabolite (MHD) exert their therapeutic effect by blocking voltage-sensitive sodium channels . This blockade stabilizes the overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . As a result, the spread of seizure activity in the brain is prevented, and the abnormal firing of neurons is effectively reduced .
Biochemical Pathways
It is known that the drug works primarily by blocking voltage-sensitive sodium channels, which are crucial for the generation and propagation of action potentials in neurons . By inhibiting these channels, Oxcarbazepine prevents the spread of seizure activity and reduces the abnormal firing of neurons .
Pharmacokinetics
The pharmacokinetics of Oxcarbazepine involves its conversion into the active metabolite MHD. The reduction of the keto-group of Oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma
Result of Action
The result of Oxcarbazepine’s action is the effective reduction of seizure activity in the brain. By blocking voltage-sensitive sodium channels, Oxcarbazepine stabilizes overexcited neuron membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . This leads to a decrease in the abnormal firing of neurons, effectively reducing seizure activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile typically involves the reaction of 10-methoxy-5H-dibenz(b,f)azepine with phosgene in toluene, followed by treatment with ammoniacal ethanol. The resulting compound is then hydrolyzed with dilute mineral acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alkali metal methoxide to react with specific intermediates, followed by conversion to the final product through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
- Antiepileptic Properties :
-
Pain Management :
- The compound has shown efficacy in managing neuropathic pain conditions due to its ability to modulate sodium channel activity, making it a potential candidate for pain relief therapies.
- SIRT2 Inhibition :
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution reactions, facilitating the development of new compounds with desirable properties .
Industrial Applications
-
Material Science :
- The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs), demonstrating its versatility beyond pharmaceuticals.
- Analytical Chemistry :
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A derivative of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, used as an anticonvulsant.
Carbamazepine: Another related compound with similar anticonvulsant properties but different pharmacokinetic profiles.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with sodium channels in a distinct manner compared to other similar compounds. This uniqueness contributes to its effectiveness and reduced side effects in medical applications .
Biological Activity
Overview
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, commonly known as Oxcarbazepine, is a chemical compound with significant biological activity, particularly in the field of pharmacology. Its molecular formula is and it is primarily recognized for its anticonvulsant properties. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.
Primary Target : The main target of Oxcarbazepine is the voltage-sensitive sodium channels in neuronal cells. By blocking these channels, the compound inhibits the generation and propagation of action potentials, which is crucial for controlling seizures.
Mode of Action : Oxcarbazepine and its active metabolite, MHD (monohydroxy derivative), exert their therapeutic effects by:
- Blocking voltage-sensitive sodium channels , which stabilizes neuronal membranes and reduces excessive neuronal firing.
- Modulating neurotransmitter release, which may further contribute to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetics of Oxcarbazepine involves:
- Conversion to MHD, with a predominance of the S-enantiomer (80%) over the R-enantiomer (20%).
- It exhibits a half-life that allows for once or twice daily dosing in clinical settings, making it a convenient option for patients .
Cellular Effects
Oxcarbazepine influences various cellular functions:
- Gene Expression : It may alter gene expression related to neuronal excitability and synaptic transmission.
- Cell Signaling Pathways : The compound has been shown to affect pathways involved in neuronal survival and plasticity.
Dosage Effects
Research indicates that the effects of Oxcarbazepine can vary significantly with dosage:
- In animal models, lower doses effectively control seizures with minimal side effects.
- Higher doses may lead to toxicity, necessitating careful monitoring in clinical use .
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that Oxcarbazepine significantly reduced seizure frequency in patients with refractory epilepsy when compared to placebo controls. The results indicated a notable improvement in quality of life for these patients .
- SIRT2 Inhibition : Recent research has identified novel SIRT2 inhibitors based on the dibenzazepine framework. These compounds showed potential in modulating neurodegenerative processes, suggesting a broader therapeutic application beyond epilepsy .
Applications in Medicine
Oxcarbazepine is primarily used in:
- Epilepsy Treatment : Approved for use as an anticonvulsant in various forms of epilepsy.
- Neuropathic Pain Management : Emerging evidence suggests efficacy in treating conditions like trigeminal neuralgia and other neuropathic pain syndromes due to its modulatory effects on neuronal excitability .
Summary Table of Biological Activity
Property | Details |
---|---|
Molecular Formula | |
Primary Action | Voltage-sensitive sodium channel blocker |
Active Metabolite | Monohydroxy derivative (MHD) |
Therapeutic Uses | Anticonvulsant, neuropathic pain relief |
Dosage Variability | Efficacy varies with dosage; higher doses may cause toxicity |
Clinical Studies | Significant reduction in seizure frequency reported |
Properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKQCJQHACNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229360 | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78880-65-6 | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78880-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078880656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9ZC89P6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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